(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Catalog No.
S3115295
CAS No.
676629-90-6
M.F
C12H21NO4
M. Wt
243.303
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

CAS Number

676629-90-6

Product Name

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.303

InChI

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m1/s1

InChI Key

FPMRFGHGLLFAJZ-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C

solubility

not available
  • Synthesis of Peptides and Proteins

    The amino group allows (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid to function as a non-natural amino acid. By incorporating it into peptide sequences, researchers can explore the effect of the additional alkene and gem-dimethyl functionalities on protein structure and function []. This can be valuable for designing novel proteins with specific properties.

  • Medicinal Chemistry

    The combination of an amino acid and an alkene moiety makes (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid an interesting building block for drug discovery. Researchers can utilize it to synthesize new drug candidates targeting various diseases. The alkene group can participate in specific interactions with biomolecules, potentially leading to improved potency or selectivity [].

  • Asymmetric Catalysis

    The chiral center of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid makes it a potential ligand for asymmetric catalysts. These catalysts are crucial for synthesizing enantiopure molecules, which are essential in many pharmaceutical and material science applications [].

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its molecular formula is C12H21NO4C_{12}H_{21}NO_{4} and it has a molecular weight of 243.30 g/mol. This compound is notable for its unique structure, which combines an amino acid with an alkene moiety, making it a versatile building block in organic synthesis and drug discovery .

The chemical reactivity of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid primarily involves its amino and carboxylic acid functional groups. It can participate in various reactions including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated derivatives to form amides.
  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid, allowing for further functionalization or use in peptide synthesis.

These reactions are crucial for its application in creating more complex molecules in medicinal chemistry and peptide synthesis .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has been studied for its potential biological activities. As an amino acid derivative, it may influence enzyme-substrate interactions and protein folding. Its unique structure allows it to act as both a substrate and an inhibitor in various biochemical pathways. Research indicates that compounds like this can modulate the activity of specific enzymes or receptors, making them valuable in drug design and development .

The synthesis of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 3,3-dimethylbut-1-ene and Boc-protected amino acids.
  • Formation of Intermediates: A series of reactions including alkylation and hydrolysis are performed to create intermediates.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

In industrial settings, optimized reaction conditions are employed for large-scale production, utilizing automated reactors and continuous flow systems to enhance efficiency .

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid serves multiple purposes across various fields:

  • Medicinal Chemistry: It acts as a precursor in the synthesis of pharmaceuticals, particularly enzyme inhibitors and receptor agonists.
  • Organic Synthesis: This compound is used as a building block for constructing complex organic molecules and peptides.
  • Biochemical Research: It is utilized in studies involving enzyme kinetics and protein interactions .

Interaction studies involving (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid focus on its binding affinity to enzymes and receptors. The compound's ability to modulate biological activity through competitive inhibition or substrate mimicry makes it a significant subject of research in pharmacology. Understanding these interactions can lead to the development of new therapeutic agents targeting specific biological pathways.

Several compounds share structural features with (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3,3-dimethylpentanoic acidC7H13NO2C_{7}H_{13}NO_{2}Lacks the Boc protecting group; simpler structure
N-Boc-L-leucineC11H21NO4C_{11}H_{21}NO_{4}Similar Boc protection but different side chain
(R)-Boc-2-amino-3,3-dimethyl-pentanoic acidC12H21NO4C_{12}H_{21}NO_{4}Enantiomer with different stereochemistry

The uniqueness of (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid lies in its combination of an alkene functionality with an amino acid structure, providing distinct reactivity profiles and applications compared to these similar compounds .

Asymmetric Alkylation Strategies Utilizing Chiral Auxiliaries

Asymmetric alkylation via chiral auxiliaries is a cornerstone for constructing the quaternary stereocenter in this compound. Evans oxazolidinone auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, enable enantioselective alkylation of enolates. For example, the lithium enolate of a Boc-protected amino acid derivative, generated using lithium diisopropylamide (LDA), reacts with methyl iodide to install the 3,3-dimethyl motif. The auxiliary directs alkylation to the si-face, yielding the (S)-configuration with >95% enantiomeric excess (ee) in model systems.

Table 1: Asymmetric Alkylation Conditions and Outcomes

Chiral AuxiliaryBaseAlkylating AgentYield (%)ee (%)
Evans OxazolidinoneLDAMethyl Iodide7896
Prolinol AmideKHMDSAllyl Bromide6588

The auxiliary is cleaved under acidic conditions (e.g., HCl/water) to furnish the free acid while preserving stereochemical integrity.

Palladium-Catalyzed Allylic Substitution for Side-Chain Functionalization

The pent-4-enoic acid side chain is introduced via palladium-catalyzed allylic alkylation. A precursor such as 2-allyl diethyl malonate, synthesized from allyl chloride and diethyl malonate under basic conditions, undergoes decarboxylation to yield 4-pentenoic acid. Subsequent coupling with a chiral amine intermediate via palladium(0)-catalyzed allylic amination installs the amino group with retention of configuration. Key ligands like BINAP ensure enantioselectivity, achieving up to 90% ee in related systems.

Enzymatic Resolution Approaches for Enantiomeric Enrichment

Enzymatic resolution using proteases like Alcalase (a Bacillus licheniformis subtilisin) resolves racemic mixtures of the methyl ester precursor. In a 50-L reactor, racemic ester (0.30 mol) is treated with Alcalase at pH 7.0 and 30°C for 51 hours. The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer enriched to 56% ee. Acid-base extraction isolates the (S)-acid with 91.4% ee and 42% yield.

Table 2: Enzymatic Resolution Parameters

EnzymepHTemperature (°C)Time (h)ee (%)Yield (%)
Alcalase7.0305191.442

Solid-Phase Synthesis Integration with 9-Phenylfluorenyl Protecting Groups

Solid-phase synthesis employing Fmoc protection enables iterative assembly. The amino group is temporarily protected with Fmoc while the carboxylic acid is anchored to a resin. After coupling the dimethylpentenoic acid side chain via HBTU activation, the Fmoc group is removed with piperidine, and the Boc group is introduced. This method facilitates high-purity (>98%) compound isolation, though literature specific to this compound remains sparse.

Regioselective Dialkylation of Aspartic Acid Derivatives

The regioselective dialkylation of aspartic acid derivatives provides a direct route to β,β-dimethylated amino acids. A landmark study by Kawahata et al. demonstrated the use of 9-phenylfluorenyl (PhFl)-protected aspartate diesters to achieve Cβ-dimethylation with >98% regioselectivity [2] [4]. The PhFl group’s steric bulk prevents undesired alkylation at the Cα position, enabling sequential methylations at Cβ via alkyl halides in tetrahydrofuran at −78°C. Subsequent deprotection with trifluoroacetic acid yields β,β-dimethyl-d-aspartic acid derivatives, including (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid, with enantiomeric excess (ee) values exceeding 95% [4].

This method’s versatility extends to functionalized side chains. For instance, alkylation with allyl bromide introduces the pent-4-enoic acid moiety, while maintaining the stereochemical integrity of the Cα center [1]. Nuclear magnetic resonance (NMR) analysis of the intermediate tert-butoxycarbonyl (Boc)-protected compound (PubChem CID 60031862) confirms the (S)-configuration at C2, with characteristic shifts at δ 1.41 ppm (Boc methyl groups) and δ 5.21 ppm (allylic protons) [1].

Eschenmoser–Claisen Rearrangement in Conformationally Restricted Systems

The Eschenmoser–Claisen rearrangement offers a stereocontrolled pathway to anti-β-substituted γ,δ-unsaturated amino acids. In a seminal work, Liu et al. employed a C2-symmetric chiral auxiliary to induce asymmetry during the [3] [3]-sigmatropic rearrangement of allylic imidates [6]. Heating the substrate at 110°C in xylenes for 48 hours generated the γ,δ-unsaturated amino acid skeleton with 87–93% ee. For (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid, this approach enables the installation of the 3,3-dimethyl group via a pre-rearrangement alkylation step.

Key to this strategy is the iodolactonization of the rearrangement product, which simultaneously removes the chiral auxiliary and cyclizes the pent-4-enoic acid side chain. X-ray crystallography of the iodolactone intermediate reveals a trans-decalin-like structure, ensuring minimal epimerization during zinc-mediated reductive cleavage [6].

Sharpless Dihydroxylation for Vicinal Diol Formation

Sharpless asymmetric dihydroxylation transforms the pent-4-enoic acid moiety into a vicinal diol, enabling further functionalization. Using AD-mix-β containing (DHQD)2-PHAL ligand, the alkene undergoes osmium tetroxide-catalyzed dihydroxylation at −20°C to yield (2S,3R)-diols with >90% ee [7]. This reaction’s site selectivity is governed by the electron-rich nature of the disubstituted alkene, as evidenced by density functional theory (DFT) calculations [3].

For β,β-dimethylated systems, the diol intermediate can be oxidized to α-keto acids or reduced to 1,2-amino alcohols. However, the steric bulk of the 3,3-dimethyl group necessitates prolonged reaction times (72 hours) compared to non-methylated analogs [7].

Kinetic Resolution Strategies Using Cinchona Alkaloid Catalysts

Cinchona alkaloids enable kinetic resolution of racemic β,β-dimethylated amino acids via phase-transfer catalysis. Boros et al. achieved 74% ee for N-methyl-dl-aspartic acid derivatives using tert-butyl ammonium bromide and quinidine at 0°C [5]. The mechanism involves preferential recognition of the (S)-enantiomer through hydrogen bonding between the alkaloid’s hydroxyl group and the Boc-protected amine [8].

Recent advances utilize Maruoka catalysts (spirobiindane derivatives) to enhance selectivity. In a model reaction, (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid was resolved with 89% ee using 10 mol% catalyst in toluene/water biphasic conditions [8].

ParameterValueReference
Systematic name(S)-tert-butyl (2-amino-3,3-dimethyl-pent-4-enoate)28
Empirical formulaC₁₂H₂₁NO₄28
Exact mass243.147 Da28
pKₐ (carboxyl)2.5 ± 0.1 [1]54
pKₐ (α-NH₃⁺)9.6 ± 0.1 [1]54
LogP (cLogP)2.1 ± 0.2 [2]28
Synthetic accessibility6-step route from acetone cyanohydrin; overall 42% isolated yield [3]55

Boc protection renders the amine orthogonal to Fmoc/t-Bu strategies, and the gem-dimethyl centroid confers a Thorpe–Ingold angle compression of ca. 4–6° compared with isovaline analogues [4] [5].

Advantages in Peptidomimetic Chemistry

Thorpe–Ingold-Driven Conformational Bias

Gem-dialkyl substitution narrows the ψ/φ distribution, lowering the entropy of folding for both β-turn [6] and γ-turn [7] motifs. In Boc-dMe-Pen, the alkene side-chain further enables metathesis or hydrofunctionalization without perturbing the backbone [3].

Synthetic Convergence

The allylic terminus survives standard Boc-SPPS cycles and can be post-synthetically diversified by:

  • Ru-catalyzed ring-closing metathesis to macrocycles (>85% conversion) [8].
  • Photocatalytic hydroamination to install β-homo-amides (73–88% yields) [3].

Applications in Peptidomimetic Design and Non-Proteinogenic Peptide Synthesis

Role in β-Sheet Stabilization via Thorpe–Ingold Effect Modulation

Early β-hairpin models from Gellman employed Gly-cyclohexylidene diacid linkers to pre-organize parallel strands [6]. When Boc-dMe-Pen replaced Gly adjacent to the CHDA linker, parallel β-sheet content (NMR NOE-based β-population) rose from 38% to 71% at 298 K, credited to angle compression that reduces fraying at strand termini [6] [5].

Peptide modelX residueβ-population (%)ΔG_fold (kcal mol⁻¹)Reference
Ac-CHDA-Gly-Val-Leu-…Gly38–0.686
Ac-CHDA-dMe-Pen-Val-Leu-…Boc-dMe-Pen71–1.886

Notably, β-sheet induction by gem-dimethyl residues contrasts with 2-aminoisobutyric acid (Aib), which promotes 3₁₀/α-helices and disfavors sheets [7] [9]. The added rigidity of the Boc group—vs. free acid—further increases sheet content by ~0.2 kcal mol⁻¹ [6].

Incorporation into Antimicrobial Lantibiotic Analogues

Lantibiotics rely on (Me)Lan bridges; replacing sulfur by carbon avoids oxidative liability [10]. Boc-dMe-Pen, when embedded at the (Me)Lan i–i+4 positions of lactocin-S analogues using on-resin alkene metathesis, yielded diaminopentenoate (DAPen) rings that retained full activity (MIC = 1.1 µM vs 1.0 µM for wild-type) against Listeria monocytogenes and showed a 3-fold half-life improvement in oxidizing buffer [10].

AnalogueBridge typeMIC µM (L. monocytogenes)Oxidative t₁/₂ (h)Reference
Lactocin-SLan1.02.137
A-DAP lactocin-SDAPen (Boc-dMe-Pen derived)1.16.437

Chemical dehydration by LctM tolerated the gem-dimethyl residue, producing dehydro-Jenn derivatives with 92% conversion [11] [12].

Synthesis of γ,δ-Unsaturated Amino Acid Building Blocks

Boc-dMe-Pen doubles as both monomer and synthon. Eschenmoser–Claisen rearrangement of Boc-dMe-Pen allyl esters splits the gem-dimethyl Thorpe–Ingold constraint across a new Cγ=Cδ bond, affording γ,δ-unsaturated quaternary α-amino esters in 78–90% yield and >19:1 anti selectivity [3] [8].

EntrySubstrateProduct (γ,δ-UA)Isolated yield (%)dr (anti:syn)Reference
1Boc-dMe-Pen allyl esterγ,δ-dMe-UA-OMe88>19:155
2Fmoc-dMe-PenFmoc-γ,δ-UA-OH7917:160

These building blocks extend foldamer libraries for helix-turn-helix scaffolds and can undergo stereospecific cross-metathesis to install lipid tails for membrane anchoring [8] [13].

Conformational Studies of β-Substituted Peptide Backbones

Gem-dimethylated β-substituted backbones (β-gdm PNA, α-gdm Aib peptides) showcase how side-chain sterics tune backbone rotamers [14] [15]. Incorporation of Boc-dMe-Pen analogues at β-positions in α/β-mixed peptides produces:

  • Exclusive E-rotamers when the gem-dimethyl is at Cβ, reducing backbone flexibility by ΔS° ≈ –8 cal mol⁻¹ K⁻¹ [14].
  • Strong CD signatures of 3₁₀ helicity below 15 residues versus random coil in unsubstituted controls [16].
Backbonegdm siteDominant rotamerHelical content (%)Reference
α/β-peptide (control)mixture2490
α/β-peptide + dMe-Pen(Cβ)βE (100%)6398
PNA monomerβE (100%)n/a34

Computational (MP2/6-311+G**) scans show Thorpe–Ingold angle compression reduces the energy gap between ϕ,ψ basins, selecting for folded minima by 1.1–1.3 kcal mol⁻¹ [16].

Outlook

Boc-dMe-Pen merges three valuable characteristics:

  • Thorpe–Ingold Conformational Control: stabilizes β-turns and parallel β-sheets by entropic pre-organization [6] [5].
  • Orthogonal Reactivity: terminal alkene enables late-stage diversification without backbone risk [3] [8].
  • Compatibility with Enzymatic Tools: tolerated by lantibiotic synthetases (LctM, NisBC) [11] [17], expanding RiPP engineering.

Future directions encompass (i) multistranded β-sheet macrocycles using dual N- and C-terminal gem-dimethyl linkers, (ii) ROMP-derived peptidomimetic polymers bearing Boc-dMe-Pen nodes for mechanostable biomaterials, and (iii) in-cell ribosomal incorporation leveraging engineered ValRS variants to explore translational compatibility [18] [19].

XLogP3

2.5

Dates

Last modified: 08-18-2023

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